

Spectroscopic Profile of 4-(Piperidin-4-YL)benzonitrile Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Piperidin-4-YL)benzonitrile hydrochloride

Cat. No.: B070839

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental spectroscopic data for **4-(Piperidin-4-YL)benzonitrile hydrochloride** is not readily available in the public domain literature. The data presented in this guide is a representative profile constructed from the analysis of structurally analogous compounds and established principles of spectroscopic interpretation.

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **4-(Piperidin-4-YL)benzonitrile hydrochloride**. The information herein is intended to serve as a reference for researchers and professionals involved in the synthesis, characterization, and analysis of this and related compounds.

Spectroscopic Data Summary

The following tables summarize the anticipated ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data for **4-(Piperidin-4-YL)benzonitrile hydrochloride**. These values are predicted based on the analysis of similar benzonitrile and piperidine derivatives.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.5 - 9.0	br s	2H	-NH ₂ ⁺ - (piperidine amine salt)
~7.80	d	2H	Ar-H (ortho to -CN)
~7.55	d	2H	Ar-H (meta to -CN)
~3.50	m	2H	Piperidine-H (axial, adjacent to N)
~3.20	m	1H	Piperidine-H (methine)
~3.05	m	2H	Piperidine-H (equatorial, adjacent to N)
~2.20	m	2H	Piperidine-H (axial)
~2.00	m	2H	Piperidine-H (equatorial)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~150.0	Ar-C (ipso, attached to piperidine)
~133.0	Ar-C-H (meta to -CN)
~129.0	Ar-C-H (ortho to -CN)
~119.0	$\text{-C}\equiv\text{N}$
~111.0	Ar-C (ipso, attached to -CN)
~44.0	Piperidine-C (adjacent to N)
~42.0	Piperidine-C (methine)
~29.0	Piperidine-C

Solvent: DMSO-d₆

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000 - 2700	Strong, Broad	N-H stretch (secondary amine salt)
~2230	Strong	$\text{C}\equiv\text{N}$ stretch (nitrile)
~1610	Medium	$\text{C}=\text{C}$ stretch (aromatic)
~1500	Medium	$\text{C}=\text{C}$ stretch (aromatic)
~830	Strong	C-H out-of-plane bend (para-disubstituted benzene)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
187.12	$[\text{M}+\text{H}]^+$ (protonated free base)
186.11	$[\text{M}]^+$ (molecular ion of free base)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **4-(Piperidin-4-YL)benzonitrile hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

- Approximately 5-10 mg of **4-(Piperidin-4-YL)benzonitrile hydrochloride** is accurately weighed and dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-64 scans are typically sufficient.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Reference: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ 2.50 ppm).

¹³C NMR Acquisition:

- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

- Reference: The solvent peak of DMSO-d₆ is used as an internal reference (δ 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation:

- A small amount of **4-(Piperidin-4-YL)benzonitrile hydrochloride** is finely ground with dry potassium bromide (KBr) in an agate mortar.
- The mixture is pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

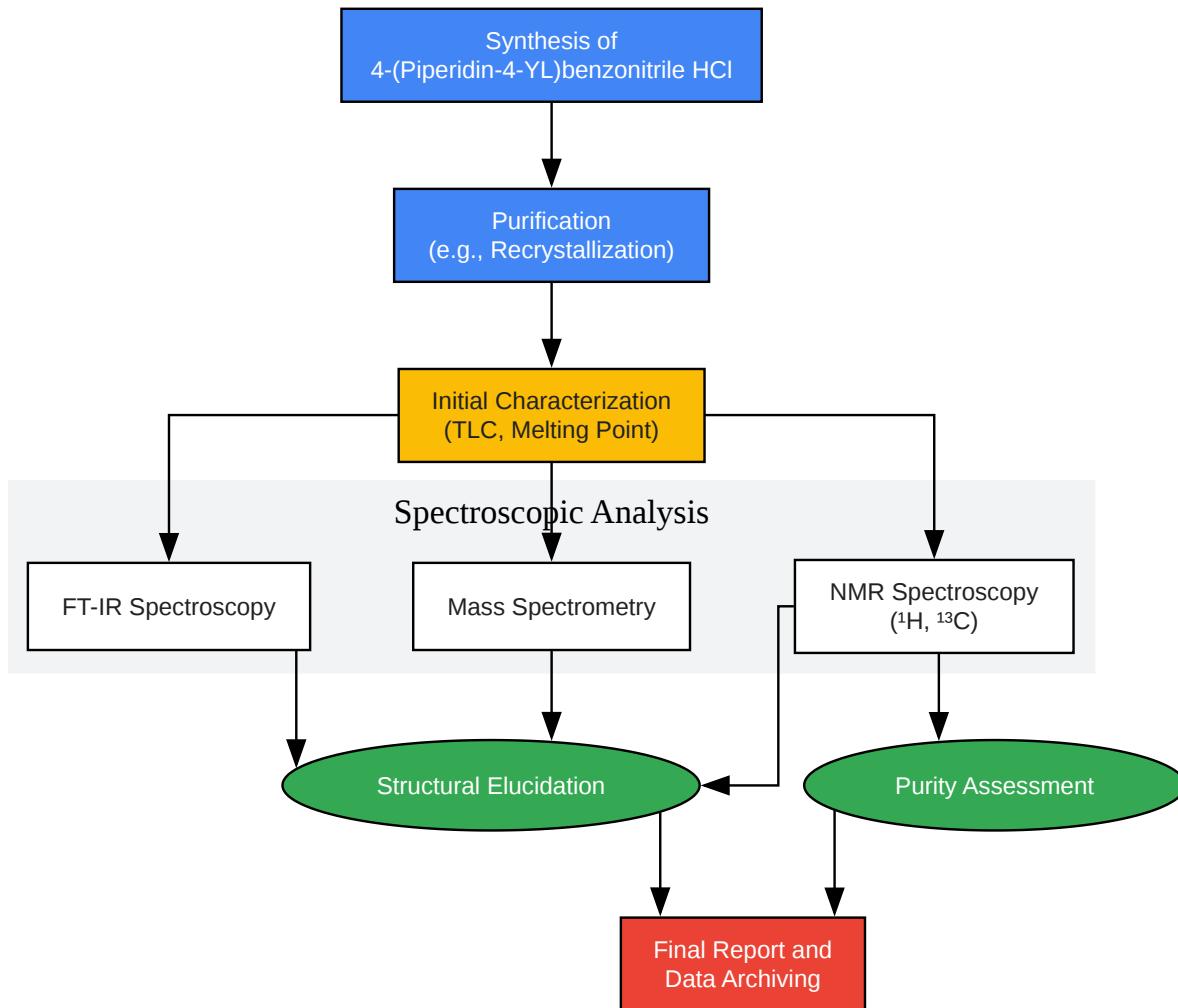
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans are averaged to obtain the final spectrum.
- A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

- A dilute solution of **4-(Piperidin-4-YL)benzonitrile hydrochloride** is prepared in a suitable solvent such as methanol or acetonitrile/water.


Data Acquisition:

- Ionization Mode: Positive ion mode is used to detect the protonated molecule.
- Mass Range: A scan range of m/z 50-500 is typically appropriate.

- Capillary Voltage: ~3-4 kV.
- Cone Voltage: Optimized to minimize fragmentation and maximize the intensity of the molecular ion.
- Source and Desolvation Temperatures: Optimized for the specific instrument and solvent system.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of a synthesized compound like **4-(Piperidin-4-YL)benzonitrile hydrochloride** using various spectroscopic techniques.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 4-(Piperidin-4-YL)benzonitrile Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070839#spectroscopic-data-nmr-ir-ms-for-4-piperidin-4-yl-benzonitrile-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com